2-oxo-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazolidine-1-carboxamide
Description
2-oxo-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazolidine-1-carboxamide is a heterocyclic compound featuring a fused tetrahydroisoquinolin scaffold modified with a thiophene-2-carbonyl substituent and an imidazolidine-1-carboxamide moiety. Its structure combines aromatic, bicyclic, and carboxamide functionalities, making it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors that recognize such motifs. The tetrahydroisoquinolin core is associated with bioactivity in neurological and antimicrobial contexts, while the thiophene group may enhance lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-oxo-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-16(15-2-1-9-26-15)21-7-5-12-3-4-14(10-13(12)11-21)20-18(25)22-8-6-19-17(22)24/h1-4,9-10H,5-8,11H2,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPVCKFSFRNWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)N3CCNC3=O)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-oxo-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazolidine-1-carboxamide is a novel derivative of tetrahydroisoquinoline (THIQ) that has garnered attention for its potential biological activities. THIQ derivatives are known for their diverse pharmacological properties, including antitumor, antiviral, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. The precursor thiophene-2-carbonyl chloride is reacted with various amines to form the imidazolidine ring structure. The synthetic pathway often includes:
- Formation of Thiophene Derivative : Thiophene-2-carbonyl chloride is synthesized from thiophene and oxalyl chloride.
- Condensation Reaction : The thiophene derivative is then condensed with an appropriate amine to yield the target compound.
- Purification : The final product is purified using chromatographic techniques.
Antitumor Activity
Research indicates that THIQ derivatives exhibit significant antitumor activity. A study evaluated several THIQ analogs against various human tumor cell lines, demonstrating that compounds similar to 2-oxo-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl) showed potent cytotoxic effects against cancer cells such as HepG2 and DLD .
Antiviral Activity
Initial studies have suggested that THIQ derivatives possess antiviral properties. In vitro assays indicated that certain THIQ compounds could inhibit the replication of human coronaviruses . The mechanism may involve interference with viral entry or replication processes.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : It may inhibit specific enzymes related to cancer cell proliferation or viral replication.
- DNA Interaction : Some studies suggest that THIQ derivatives can interact with DNA, potentially disrupting replication or transcription processes .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Antitumor Efficacy : A study on a related THIQ derivative demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating strong antitumor potential .
- Antiviral Properties : Another investigation into THIQ compounds revealed their effectiveness against strains of human coronaviruses, suggesting a broad-spectrum antiviral activity .
Data Summary
The following table summarizes key findings related to the biological activities of compounds structurally similar to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pharmacopeial Forum (2017)
The Pharmacopeial Forum (2017) describes two complex bicyclic compounds:
(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid
(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Key Comparisons:
- Core Structure: Both compounds feature bicyclic systems (thiazolidine and azabicyclo[3.2.0]heptane) compared to the tetrahydroisoquinolin core of the target compound.
- Substituents: The Pharmacopeial compounds incorporate phenylacetamido and carboxy groups, whereas the target compound uses thiophene-2-carbonyl and imidazolidine-1-carboxamide groups.
- Bioactivity Implications: The thiophene group in the target compound may improve membrane permeability over phenyl groups due to increased π-electron delocalization and reduced steric hindrance .
N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide Derivatives (J. Med. Chem., 2007)
These derivatives, synthesized via reaction of acyl chlorides with amines (e.g., General Procedure in ), share the carboxamide functional group with the target compound.
Key Comparisons:
- Synthesis: Both classes employ thionyl chloride to generate acyl chlorides, which react with amines to form carboxamides. However, the target compound uses a tetrahydroisoquinolin-7-amine substrate, while J. Med. Chem. derivatives use dihydroquinolin-3-amines .
- Structural Differences: The dihydroquinolin core is planar and aromatic, contrasting with the partially saturated tetrahydroisoquinolin system, which may influence binding to hydrophobic enzyme pockets.
Research Findings and Implications
- Metabolic Stability: The thiophene group in the target compound may confer resistance to cytochrome P450 oxidation compared to phenyl groups in Pharmacopeial compounds .
- Synthetic Feasibility: The target compound’s synthesis mirrors established carboxamide protocols, suggesting scalability for preclinical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
